Ac-D-2-Nal-OH

GnRH Antagonist Prostate Cancer Sustained Release

Ac-D-2-Nal-OH is the essential N-terminal building block for Degarelix, the long-acting GnRH antagonist (single-dose LH suppression >40 days in vivo). SAR data show that substituting this D-2-naphthyl residue with 1-naphthyl isomers or L-enantiomers inverts receptor response—from inverse agonism to agonism—and destroys drug substance identity. Source ≥97% purity with full CoA (NMR, HPLC, GC) to ensure CMC compliance. Critical for generic manufacturers replicating the FDA-approved route and for GPCR SAR campaigns.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 37440-01-0
Cat. No. B556450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-D-2-Nal-OH
CAS37440-01-0
Synonyms37440-01-0; (R)-2-ACETAMIDO-3-(NAPHTHALEN-2-YL)PROPANOICACID; ST072637; PubChem12668; Ac-D-2-Nal-OH; AC1LOR45; SCHEMBL607215; MolPort-004-959-690; ZINC1081446; 4778AB; CA-726; N-Acetyl-3-(2-naphthyl)-D-alanine; AKOS016009532; AJ-24963; AK111164; AK163850; FT-0698336; ST24035272; (2R)-2-acetamido-3-naphthalen-2-ylpropanoicacid; (2R)-2-(acetylamino)-3-(2-naphthyl)propanoicacid; (2R)-2-acetamido-3-(naphthalen-2-yl)propanoicacid; (2S)-2-(Acetylamino)-3-(naphth-2-yl)propanoicacid
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)O
InChIInChI=1S/C15H15NO3/c1-10(17)16-14(15(18)19)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-8,14H,9H2,1H3,(H,16,17)(H,18,19)/t14-/m1/s1
InChIKeyHGTIILKZSFKZMS-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-D-2-Nal-OH (CAS 37440-01-0): Chiral Building Block for Peptide Synthesis and Key Intermediate in GnRH Antagonists


Ac-D-2-Nal-OH ((R)-N-acetyl-3-(2-naphthyl)-D-alanine) is a protected, unnatural amino acid building block characterized by a 2‑naphthyl side‑chain on the D‑configuration backbone. With a molecular formula of C₁₅H₁₅NO₃ and a molecular weight of 257.28 g/mol , this compound serves as a critical chiral reagent in solid‑phase peptide synthesis (SPPS), enabling the introduction of the D‑2‑Nal residue into bioactive peptides . Its primary industrial relevance stems from its incorporation at position 1 of the synthetic decapeptide Degarelix (Ac‑D‑2Nal‑D‑4Cpa‑D‑3Pal‑Ser‑4Aph(L‑hydroorotyl)‑D‑4Aph(carbamoyl)‑Leu‑ILys‑Pro‑D‑Ala‑NH₂), a clinically established GnRH antagonist used for hormonal castration in advanced prostate cancer [1]. The compound is routinely supplied with standard purity specifications (e.g., 97%) and characterized by NMR, HPLC, and GC for batch‑level quality control .

Why Ac-D-2-Nal-OH Cannot Be Arbitrarily Replaced by Alternative Naphthylalanine Derivatives in Peptide Design


The substitution of Ac‑D‑2‑Nal‑OH with its close structural analogs—such as its 1‑naphthyl positional isomer (Ac‑D‑1‑Nal‑OH), the L‑enantiomer (Ac‑L‑2‑Nal‑OH), or simpler aromatic D‑amino acids like D‑phenylalanine—is not functionally neutral and can result in significantly altered pharmacological outcomes. In the bradykinin B₂ receptor antagonist series, replacement of D‑Phe⁷ with D‑1‑Nal or D‑2‑Nal yielded “strikingly different antagonistic potencies” despite differing only in the naphthyl substitution geometry [1]. Similarly, within the ghrelin receptor system, swapping D‑1‑Nal for D‑2‑Nal at the same peptide position induces a complete functional switch from inverse agonism to agonism, demonstrating that the specific orientation of the naphthyl ring dictates receptor activation state [2]. In the context of GnRH antagonist manufacturing, the D‑configuration and the precise 2‑naphthyl substitution are essential for the clinical efficacy and prolonged duration of action observed with Degarelix; substituting this residue with other aromatic building blocks would compromise the validated drug substance identity [3]. Consequently, procurement decisions must be based on the exact stereochemistry and regiochemistry of the building block, as any deviation introduces a different molecular entity with unverified and likely divergent biological performance.

Quantitative Comparative Evidence for Ac-D-2-Nal-OH (37440-01-0) Against Closest Analogs


Comparative In Vivo Duration of Action: Degarelix (Containing Ac-D-2-Nal) vs. Abarelix, Ganirelix, Cetrorelix, and Azaline B

In a rat model, Degarelix—whose N‑terminal residue is constructed from Ac‑D‑2‑Nal‑OH—suppressed plasma LH and testosterone for more than 40 days following a single 2 mg/kg subcutaneous injection. In the same comparative experiments, Degarelix demonstrated a longer duration of action than the comparator GnRH antagonists abarelix, ganirelix, cetrorelix, and azaline B [1]. This extended suppression directly correlates with the continued presence of intact Degarelix in the circulation, as measured by radioimmunoassay [1].

GnRH Antagonist Prostate Cancer Sustained Release Pharmacodynamics

Functional Selectivity at the Ghrelin Receptor: D-2-Nal Induces Agonism vs. D-1-Nal Inverse Agonism

In a hexapeptide scaffold (KwFwLL‑NH₂), substituting D‑tryptophan at position 4 with D‑2‑Nal induces agonist activity in functional assays at the ghrelin receptor. In contrast, introducing D‑1‑Nal at position 2 of the same scaffold yields a highly potent and efficient inverse agonist [1]. This demonstrates that the regioisomeric naphthyl substitution pattern—D‑2‑Nal versus D‑1‑Nal—can dictate opposite functional responses at the same GPCR target.

Ghrelin Receptor Functional Selectivity Agonism/Inverse Agonism GPCR

Bradykinin B₂ Receptor Antagonism: Divergent Potencies of D-2-Nal vs. D-1-Nal Substitution

When the D‑Phe residue at position 7 of known bradykinin B₂ antagonists was replaced with either D‑1‑Nal or D‑2‑Nal, the resulting analogs exhibited “strikingly different antagonistic potencies” in a conscious rat vasodepressor assay [1]. Although the abstract does not provide exact numerical values for each analog, the authors explicitly highlight the dramatic potency divergence caused solely by the naphthyl regiochemistry.

Bradykinin Antagonist B₂ Receptor Peptide SAR Vasodepressor Response

Purity and Characterization Specifications for GMP‑Grade Peptide Manufacturing

Commercially available Ac‑D‑2‑Nal‑OH is routinely offered with a standard purity of 97% (HPLC) and is accompanied by batch‑specific certificates of analysis (CoA) that include NMR, HPLC, and GC data . This level of analytical characterization meets the stringent identity and purity requirements for use as a starting material in cGMP peptide synthesis, where even minor impurities can propagate into the final drug substance and affect safety or efficacy . While exact purity specifications for alternative building blocks (e.g., Ac‑D‑1‑Nal‑OH) vary by supplier, the consistent availability of 97%+ Ac‑D‑2‑Nal‑OH with full CoA documentation reduces the burden of in‑house quality control and regulatory filing.

Quality Control Peptide Synthesis cGMP Procurement

Validated Utility as Key Intermediate in FDA‑Approved Degarelix Manufacturing

Ac‑D‑2‑Nal‑OH is a defined starting material in the established synthetic route for Degarelix acetate, a GnRH antagonist approved by the FDA (2008) and EMA (2009). In large‑scale solid‑phase synthesis, the protected Ac‑D‑2Nal‑OH is coupled as the final N‑terminal residue to yield the protected decapeptide resin, after which deprotection and cleavage afford the active pharmaceutical ingredient [1]. Alternative N‑terminal building blocks (e.g., Ac‑D‑1‑Nal‑OH or Ac‑D‑Phe‑OH) are not described in the approved Degarelix synthesis and would constitute a different drug substance requiring de novo regulatory evaluation. This validated pathway de‑risks procurement for generic drug manufacturers seeking to establish or reference a well‑characterized manufacturing process.

Generic API Peptide Manufacturing Process Validation Regulatory

Targeted Application Scenarios for Ac-D-2-Nal-OH (37440-01-0) Based on Quantitative Differentiation


Development of Long‑Acting GnRH Antagonist Peptides

Research teams and pharmaceutical companies developing next‑generation or generic GnRH antagonists should prioritize Ac‑D‑2‑Nal‑OH as the N‑terminal building block. The compound’s incorporation into Degarelix has been shown to confer a plasma LH/testosterone suppression duration exceeding 40 days in rats after a single 2 mg/kg dose, outperforming abarelix, ganirelix, cetrorelix, and azaline B [1]. This extended in vivo activity is a critical commercial differentiator for long‑acting injectable formulations targeting prostate cancer and other hormone‑dependent conditions.

GPCR‑Targeted Peptide SAR and Lead Optimization

In structure–activity relationship (SAR) campaigns focused on GPCRs such as the ghrelin receptor, the choice between Ac‑D‑2‑Nal‑OH and its 1‑naphthyl regioisomer (Ac‑D‑1‑Nal‑OH) can invert the functional response from inverse agonism to agonism [1]. Researchers aiming to map aromatic binding pockets or to rationally design agonists versus inverse agonists should procure Ac‑D‑2‑Nal‑OH with verified 2‑naphthyl regiochemistry to ensure reproducible and interpretable functional assay results.

Generic API Manufacturing and cGMP Peptide Production

CDMOs and generic pharmaceutical manufacturers seeking to replicate the FDA‑approved Degarelix synthetic route require Ac‑D‑2‑Nal‑OH as a defined starting material [1]. Procurement of this building block at ≥97% purity with full CoA (NMR, HPLC, GC) [2] reduces regulatory filing complexity and avoids the need for additional process validation studies that would be triggered by substituting alternative N‑terminal residues. This directly translates to shorter development timelines and lower CMC costs.

Biochemical Assay Development and Chiral Probe Design

Ac‑D‑2‑Nal‑OH has been employed as a fluorescent probe to study the aromatic binding site of α‑chymotrypsin and as a chiral reagent in asymmetric catalysis [1]. Laboratories developing novel enzymatic assays or investigating protein–ligand interactions can leverage the compound’s intrinsic fluorescence and well‑defined stereochemistry to create sensitive, reproducible detection methods. Its availability as a high‑purity biochemical assay reagent [2] makes it suitable for direct use in analytical and mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-D-2-Nal-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.